molecular formula C9H18ClNO2 B1416724 Methyl 2-aminocycloheptane-1-carboxylate hydrochloride CAS No. 1198283-28-1

Methyl 2-aminocycloheptane-1-carboxylate hydrochloride

Cat. No.: B1416724
CAS No.: 1198283-28-1
M. Wt: 207.7 g/mol
InChI Key: SMNUAZMZZBVMOJ-UHFFFAOYSA-N
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Description

“Methyl 2-aminocycloheptane-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C9H18ClNO2 . It has a molecular weight of 207.70 g/mol . The IUPAC name for this compound is "methyl 2-aminocycloheptane-1-carboxylate;hydrochloride" .


Molecular Structure Analysis

The InChI code for this compound is “InChI=1S/C9H17NO2.ClH/c1-12-9(11)7-5-3-2-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H” and the canonical SMILES is "COC(=O)C1CCCCCC1N.Cl" . These codes provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.70 g/mol . Other computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The exact mass is 207.1026065 g/mol and the monoisotopic mass is also 207.1026065 g/mol . The topological polar surface area is 52.3 Ų .

Scientific Research Applications

Crystallographic Characterization

  • The crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives reveal that the cyclohexane rings adopt an almost perfect chair conformation. This structural insight is vital for understanding the compound's reactivity and potential applications in synthesis (Valle et al., 1988).

Synthesis and Reactions

  • Studies on the synthesis of 4H-Cyclohepta[4,5]pyrrolo[1,2-α]pyrimidin-4-ones from 2-aminocyclohepta[b]pyrroles and their reactions offer insights into the compound's versatility in organic synthesis (Abe, 1987).
  • An efficient approach to asymmetric synthesis of dipeptide β-turn mimetics showcases the potential applications of cycloalkane carboxylic acids in drug discovery, highlighting their use in creating structurally complex and bioactive compounds (Wang et al., 2001).

Conformational Studies

  • The conformational preferences of peptides containing 1-aminocyclopropane-1-carboxylic acid have been studied, showing that this compound can induce stable conformations in peptides, which could be exploited for the design of peptide-based drugs (Crisma et al., 1989).

Radiolabeling and Biodistribution

  • The potential neuroprotective drug, methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, was successfully radiolabeled and showed significant brain uptake in PET studies, suggesting its utility in neuroprotection research (Yu et al., 2003).

β-Turn Modulation

  • Research on the incorporation of c6Ser into Xaa-Pro dipeptide has demonstrated the ability to modulate peptide β-turn structures, which is critical for designing peptides with specific biological activities (Avenoza et al., 2002).

Properties

IUPAC Name

methyl 2-aminocycloheptane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)7-5-3-2-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNUAZMZZBVMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198283-28-1
Record name methyl 2-aminocycloheptane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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